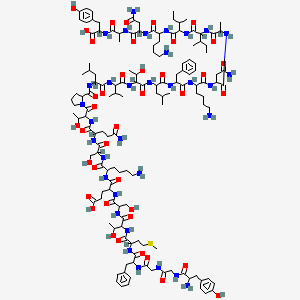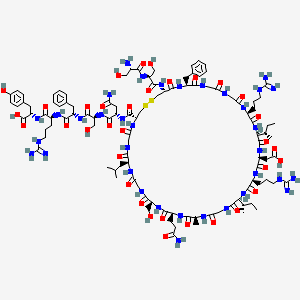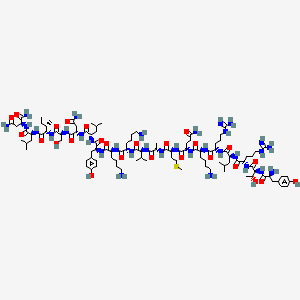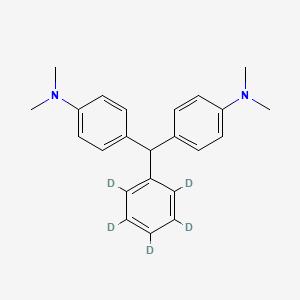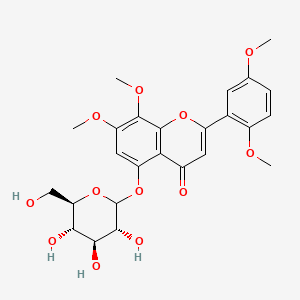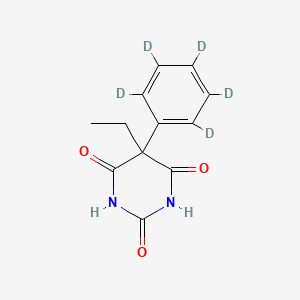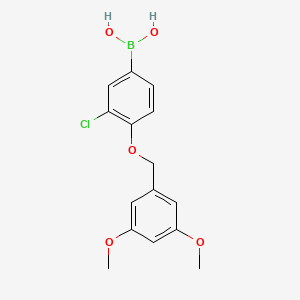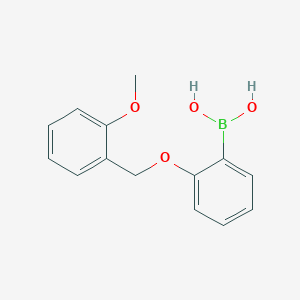
Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate (TBPPC) is a chemical compound with a wide range of applications in scientific research. It has been used as a synthetic intermediate in the development of pharmaceuticals, as a reagent in organic synthesis, and as a molecular probe for various biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing piperazine derivatives, including variations of tert-butyl piperazine-1-carboxylate compounds. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions, characterized by spectroscopic evidences and X-ray diffraction studies. The compound exhibited weak antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Additionally, the synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate through nucleophilic substitution reactions was characterized by FT-IR, NMR spectroscopy, and DFT calculations, revealing stability of molecular structure (Yang et al., 2021).
Biological Evaluation
Research into the biological applications of tert-butyl piperazine-1-carboxylate derivatives includes evaluating their potential as antibacterial, antifungal, and anticorrosive agents. For example, a study on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate revealed moderate antibacterial and antifungal activities, supported by X-ray diffraction analysis and Hirshfeld surface analysis (Kulkarni et al., 2016).
Anticorrosive Properties
The anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives on carbon steel in acidic media was investigated, demonstrating significant inhibition efficiency. This highlights the compound's potential in corrosion protection, supported by electrochemical studies and surface characterization techniques (Praveen et al., 2021).
Molecular Docking and Computational Studies
Several piperazine derivatives, including those structurally related to tert-butyl piperazine-1-carboxylate, have been subject to molecular docking and DFT calculations to explore their potential in medical applications, such as inhibitors for enzymes related to Alzheimer’s disease and anticancer activities (Celik et al., 2020).
Mécanisme D'action
The bromophenyl group in Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate could potentially increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and reach its target sites of action. The tert-butyl group is a common protecting group used in organic synthesis, often used to prevent unwanted reactions at the nitrogen atom of the piperazine during the synthesis of more complex molecules .
Propriétés
IUPAC Name |
tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSJUGQKOBCQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587628 | |
| Record name | tert-Butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886767-61-9 | |
| Record name | tert-Butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



